2,4-Dimethyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate

Description

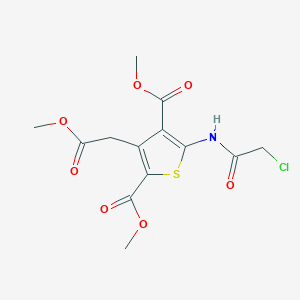

This compound is a multifunctional thiophene derivative characterized by a central thiophene ring substituted with two methyl ester groups at positions 2 and 4, a 2-chloroacetamido group at position 5, and a 2-methoxy-2-oxoethyl moiety at position 3 . The compound’s synthesis typically involves multi-step reactions, such as nucleophilic substitutions or cycloadditions, as seen in analogous thiophene derivatives .

Properties

IUPAC Name |

dimethyl 5-[(2-chloroacetyl)amino]-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO7S/c1-20-8(17)4-6-9(12(18)21-2)11(15-7(16)5-14)23-10(6)13(19)22-3/h4-5H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBGOLIAWJFKPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201122031 | |

| Record name | 2,4-Dimethyl 5-[(2-chloroacetyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854357-38-3 | |

| Record name | 2,4-Dimethyl 5-[(2-chloroacetyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854357-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl 5-[(2-chloroacetyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2,4-Dimethyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate is a thiophene derivative that has garnered attention for its potential biological activities. Thiophenes are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on available research findings.

Synthesis

The synthesis of thiophene derivatives typically involves various chemical reactions such as acylation and esterification. In the case of this compound, the synthetic route includes:

- Formation of the Thiophene Ring : Utilizing starting materials like 2-methyl-3-thiophenecarboxylic acid.

- Chloroacetamido Substitution : Introducing a chloroacetamido group to enhance biological activity.

- Esterification : The carboxylic acid groups are converted to esters to improve solubility and bioavailability.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to 2,4-Dimethyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene have shown potent antiproliferative effects against various cancer cell lines:

- Cell Lines Tested :

- T47D (human breast cancer)

- MCF-7 (human breast cancer)

- HeLa (human cervical cancer)

In vitro studies have demonstrated that certain analogs exhibit IC50 values lower than conventional chemotherapeutics like Doxorubicin, suggesting enhanced efficacy .

| Compound | Cell Line | IC50 Value (μM) | Comparison with Doxorubicin |

|---|---|---|---|

| 2b | T47D | 2.3 | Lower |

| 2c | MCF-7 | 12.1 | Comparable |

| 2j | All | <15 | Significantly lower |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

- Microorganisms Tested :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Candida albicans (Fungi)

Results showed that certain derivatives had substantial inhibitory effects on these microorganisms, indicating potential use as antimicrobial agents .

The biological activity of thiophene derivatives can be attributed to several mechanisms:

- Histone Deacetylase Inhibition (HDACi) : Some compounds have been identified as HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival.

- Interaction with Biological Targets : The electron-rich nature of thiophenes allows them to interact with various biological targets including enzymes involved in cancer progression and microbial resistance .

Case Studies

Several studies have reported on the efficacy of thiophene derivatives in clinical and preclinical settings:

- Study on Anticancer Activity :

- Antimicrobial Screening :

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2,4-Dimethyl 5-(2-chloroacetamido)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate exhibit significant anticancer properties. For instance, studies on related thiophene derivatives have shown promising results against various cancer cell lines, including:

- K562 leukemia cells : Demonstrating cytostatic effects through inhibition of cell proliferation .

- HeLa cells : Compounds derived from similar structures have been tested for antiproliferative activity, revealing potential as histone deacetylase (HDAC) inhibitors .

Histone Deacetylase Inhibition

The compound's structural features suggest potential as an HDAC inhibitor. HDACs are crucial in regulating gene expression and are implicated in cancer progression. Compounds with similar functionalities have been synthesized and tested for their ability to inhibit HDAC activity, leading to increased acetylation of histones and subsequent gene expression modulation .

Antimicrobial Properties

Thiophene derivatives have been explored for their antimicrobial activities. Preliminary studies suggest that the incorporation of chloroacetamido groups enhances the antimicrobial efficacy of these compounds against various bacterial strains. This application is particularly relevant in developing new antibiotics to combat resistant bacterial infections.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of thiophene-based compounds demonstrated that modifications at the chloroacetamido position significantly influenced their anticancer activities. The synthesized derivatives were tested against multiple cancer cell lines, showing varying degrees of effectiveness. The best-performing compounds exhibited IC50 values comparable to established chemotherapeutic agents.

Case Study 2: HDAC Inhibition

In a series of experiments designed to evaluate HDAC inhibitory activity, compounds structurally related to this compound were found to significantly inhibit HDAC enzymes in vitro. The structure-activity relationship (SAR) studies indicated that specific modifications could enhance binding affinity and selectivity towards different HDAC isoforms.

Data Tables

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactivity

The compound is synthesized through sequential functionalization of a thiophene core. Key precursors include dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate , where the amino group undergoes acylation with chloroacetyl chloride to introduce the 2-chloroacetamido moiety . This reaction proceeds under mild conditions (e.g., dichloromethane, room temperature, triethylamine as a base) with yields exceeding 80% .

Nucleophilic Substitution at the Chloroacetamido Group

The 2-chloroacetamido group is highly reactive toward nucleophilic substitution (SN2 mechanisms).

This reactivity enables applications in medicinal chemistry, such as covalent inhibitor design .

Ester Hydrolysis and Transesterification

The methyl ester groups at positions 2 and 4 undergo hydrolysis under acidic or basic conditions:

Transesterification with alcohols (e.g., ethanol, isopropyl alcohol) occurs via acid catalysis, enabling tailored solubility profiles .

Cycloaddition and Photochemical Reactions

The thiophene ring participates in Paternò-Büchi reactions under UV light with carbonyl compounds (e.g., benzophenone), forming oxetane derivatives .

| Reaction Partner | Product | Yield | Ref. |

|---|---|---|---|

| Benzophenone, UV (365 nm), 12h | Oxetane-fused thiophene derivative | 58% | |

| Acetaldehyde, UV (254 nm), 8h | exo-Cycloadduct with 2,3-dihydrofuran-like stereochemistry | 45% |

Steric hindrance from the 2-methoxy-2-oxoethyl group favors endo selectivity in cycloadditions .

Functionalization of the Methoxy-Oxoethyl Side Chain

The 2-methoxy-2-oxoethyl group undergoes hydrolysis to form carboxylic acids or reacts with Grignard reagents:

Key Findings and Limitations

-

Steric Effects : Bulky substituents (e.g., 2-methoxy-2-oxoethyl) reduce reaction rates in cycloadditions but enhance regioselectivity .

-

Solubility : Polar aprotic solvents (DMF, DMSO) are optimal for substitution reactions .

-

Unreported Data : Cross-coupling reactions (e.g., Suzuki-Miyaura) remain unexplored but are theoretically feasible .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Key Compounds:

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate (CAS 146381-87-5)

- Structural Difference: Replaces the chloroacetamido group with an acetamido moiety and uses diethyl esters.

- Impact: Reduced electrophilicity due to the absence of the chlorine atom, leading to lower reactivity in nucleophilic substitution reactions .

- Molecular Weight: 333.79 g/mol (vs. 287.29 g/mol for the target compound) .

Dimethyl 5-Benzoylamino-3-(2-Methoxy-2-Oxoethyl)Thiophene-2,4-Dicarboxylate (CAS 338393-19-4) Structural Difference: Substitutes chloroacetamido with a benzoylamino group.

Ester Group Modifications

Key Compounds:

4-Ethyl 2-Methyl 5-[(Chloroacetyl)Amino]-3-(2-Methoxy-2-Oxoethyl)Thiophene-2,4-Dicarboxylate (CAS 885524-25-4) Structural Difference: Mixed ethyl/methyl esters instead of dimethyl esters.

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate

- Structural Difference: Diethyl esters and a methyl group at position 3.

- Impact: Reduced polarity compared to the target compound, influencing solubility in organic solvents .

Substituent Variations at Position 3

Key Compounds:

Dimethyl 5-(2-Methoxy-2-Oxoethyl)-3-Methyl-1H-Pyrrole-2,4-Dicarboxylate (CAS 7494-94-2)

- Structural Difference: Pyrrole core instead of thiophene and a methyl group at position 3.

- Impact: Altered electronic properties and reduced aromatic stability, affecting catalytic or photochemical behavior .

Data Tables

Table 1: Key Properties of Selected Thiophene Derivatives

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing this compound with high purity?

- Methodological Answer : Optimize reaction conditions by controlling solvent polarity (e.g., dichloromethane for low-temperature reactions ), stoichiometric ratios of triflic anhydride (1.0 equiv ), and reaction time (30 min addition ). Purification via recrystallization using DMF-acetic acid or ethanol mixtures improves yield and purity, as demonstrated in analogous thiophene derivatives . Monitor intermediates by TLC and confirm final product purity via HPLC (>98%).

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation. Refine structures using SHELX programs (e.g., SHELXL for small-molecule refinement ). Validate bond lengths and angles against DFT calculations. Complementary techniques like H/C NMR and IR spectroscopy should align with expected functional groups (e.g., chloroacetamido C=O stretch at ~1680 cm) .

Q. What solvent systems are optimal for studying its stability under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 2–10). Monitor degradation via UV-Vis (λmax ~280 nm for thiophene derivatives) and LC-MS. For long-term storage, lyophilize under inert gas and store at –20°C in amber vials .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected coupling in NMR) be resolved?

- Methodological Answer : Re-examine sample preparation (e.g., deuterated solvent purity, concentration effects). Compare experimental H NMR with computational predictions (DFT or Gaussian). If rotamers are suspected, perform variable-temperature NMR to identify dynamic processes. Cross-validate with SC-XRD to confirm spatial arrangements of substituents .

Q. What strategies are effective for elucidating the reaction mechanism of its functionalization?

- Methodological Answer : Employ isotopic labeling (e.g., C at the chloroacetamido group) to track bond cleavage/formation. Use stopped-flow IR to capture transient intermediates. Computational studies (DFT or MD simulations) can model transition states and activation energies. Validate with kinetic isotope effects (KIE) experiments .

Q. How can computational methods improve crystallographic refinement for this compound?

- Methodological Answer : Combine SHELXL with charge-density analysis (e.g., multipole refinement) to resolve electron density ambiguities near the methoxy-oxoethyl group. Use Hirshfeld surface analysis to identify weak interactions (C–H···O) influencing packing. Cross-reference with Cambridge Structural Database entries for analogous thiophenes .

Q. What approaches mitigate batch-to-batch variability in biological activity assays?

- Methodological Answer : Standardize synthesis protocols (e.g., strict temperature control during chloroacetylation ). Pre-screen batches via LC-MS for impurities (e.g., hydrolyzed acetamido byproducts). Use orthogonal assays (e.g., SPR and enzyme inhibition) to correlate structural consistency with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.